1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol
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Overview
Description
1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol is a chemical compound with the molecular formula C11H18O2. It is known for its unique structure, which includes a pentyn-3-ol moiety attached to a trimethyloxan ring.
Preparation Methods
The synthesis of 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol typically involves several steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol can be compared with other similar compounds:
Properties
IUPAC Name |
1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-11(14)7-10-13(4)9-6-8-12(2,3)15-13/h11,14H,5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKBZKNMUMXNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CC1(CCCC(O1)(C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385348 |
Source
|
Record name | 1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5190-95-4 |
Source
|
Record name | 1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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